Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 6-chloro-2-methylquinoline with phenylacetic acid under acidic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
- 6-chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methyl group, and a phenyl group on the quinoline ring makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
851072-07-6 |
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Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-11/h3-10H,1-2H3 |
InChI Key |
GDLDVRJZISAJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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